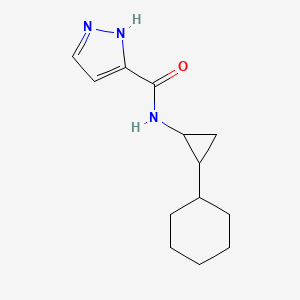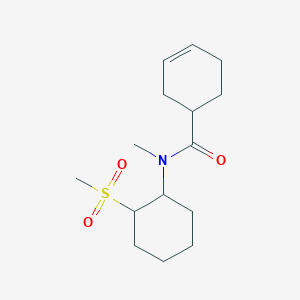
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is commonly used to block the NMDA receptor in animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has also been used to investigate the role of the NMDA receptor in learning and memory processes and synaptic plasticity.
Wirkmechanismus
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the activation of the receptor by glutamate. Glutamate is the primary neurotransmitter that activates the NMDA receptor, and the activation of the receptor is essential for synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide can alter the balance of excitatory and inhibitory neurotransmission, which can have profound effects on neuronal function.
Biochemical and physiological effects:
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to reduce the severity of neurological damage caused by stroke and traumatic brain injury. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-epileptic properties and can reduce the frequency and severity of seizures. In addition, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has been shown to impair learning and memory processes, suggesting that the NMDA receptor plays a crucial role in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target the NMDA receptor and study its role in various physiological and pathological processes. However, one limitation of using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is that it is not a perfect antagonist and can have off-target effects. In addition, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide has a relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide and the NMDA receptor. One area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Another area of interest is the development of more selective NMDA receptor antagonists that can be used therapeutically. Finally, there is growing interest in the use of NMDA receptor antagonists as a treatment for chronic pain, and N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide may have potential in this area as well.
Conclusion:
In conclusion, N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide is a selective antagonist of the NMDA receptor and has been shown to have a variety of biochemical and physiological effects. While there are limitations to using N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide in lab experiments, it remains a valuable tool for researchers studying the NMDA receptor and its role in neuronal function.
Synthesemethoden
The synthesis of N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide involves a multi-step process that starts with the reaction of cyclohexylmagnesium bromide with cyclopropylcarboxaldehyde. This reaction yields the intermediate cyclohexylcyclopropylcarbinol, which is then treated with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-pyrazole-5-amine to yield N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(11-6-7-14-16-11)15-12-8-10(12)9-4-2-1-3-5-9/h6-7,9-10,12H,1-5,8H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKXLFHVBLQOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2NC(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylcyclopropyl)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)




![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)

